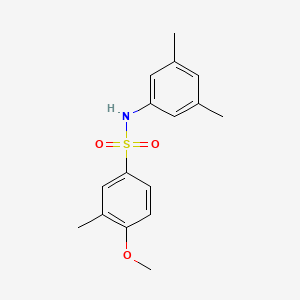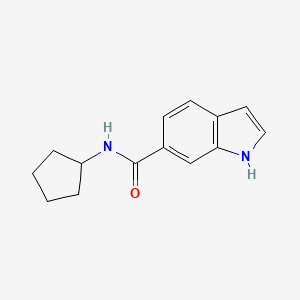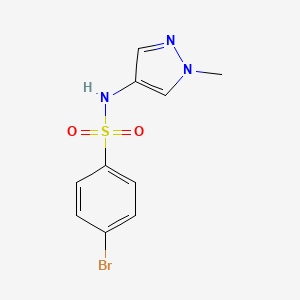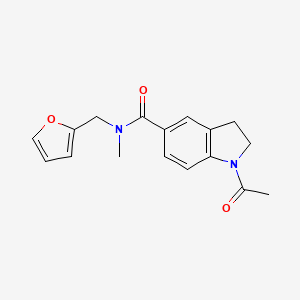
4,5-dichloro-N-(2,4-dimethylphenyl)-2-methylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,5-dichloro-N-(2,4-dimethylphenyl)-2-methylbenzenesulfonamide, also known as DIDS, is a sulfonamide compound that has been used extensively in scientific research. It is a potent inhibitor of chloride transport and has been shown to have a variety of effects on biological systems.
作用机制
4,5-dichloro-N-(2,4-dimethylphenyl)-2-methylbenzenesulfonamide is a potent inhibitor of chloride transporters and channels. It binds to the extracellular surface of these proteins and blocks the movement of chloride ions across the membrane. This compound has been shown to inhibit several types of chloride channels, including the cystic fibrosis transmembrane conductance regulator (CFTR) and the voltage-gated chloride channel (ClC). The exact mechanism of action of this compound is not fully understood, but it is thought to involve the formation of a covalent bond between the sulfonamide group of this compound and a specific amino acid residue on the chloride transporter or channel.
Biochemical and Physiological Effects:
This compound has a variety of biochemical and physiological effects on biological systems. It has been shown to inhibit the activity of chloride transporters and channels, which can lead to changes in cell volume, pH, and ion balance. This compound has also been shown to modulate the activity of other ion channels, including potassium and calcium channels. In addition, this compound has been shown to have anti-inflammatory and anti-tumor properties.
实验室实验的优点和局限性
4,5-dichloro-N-(2,4-dimethylphenyl)-2-methylbenzenesulfonamide is a widely used tool in scientific research, and it has several advantages for lab experiments. It is a potent and selective inhibitor of chloride transporters and channels, which allows researchers to study the role of chloride transport in biological systems. This compound is also relatively easy to synthesize and has a long shelf life. However, there are some limitations to the use of this compound in lab experiments. It can be toxic to cells at high concentrations, and its effects on biological systems can be complex and difficult to interpret.
未来方向
There are several future directions for research on 4,5-dichloro-N-(2,4-dimethylphenyl)-2-methylbenzenesulfonamide. One area of interest is the development of new compounds that are more potent and selective inhibitors of chloride transporters and channels. Another area of interest is the study of the role of chloride transport in disease states, such as cystic fibrosis and epilepsy. Finally, there is a need for more research on the biochemical and physiological effects of this compound, particularly in relation to its anti-inflammatory and anti-tumor properties.
Conclusion:
In conclusion, this compound is a sulfonamide compound that has been used extensively in scientific research to study the role of chloride transport in biological systems. Its synthesis method is relatively simple, and it has several advantages for lab experiments. This compound is a potent inhibitor of chloride transporters and channels, and it has a variety of biochemical and physiological effects on biological systems. There are several future directions for research on this compound, including the development of new compounds and the study of its effects in disease states.
合成方法
The synthesis of 4,5-dichloro-N-(2,4-dimethylphenyl)-2-methylbenzenesulfonamide involves the reaction of 2,4-dimethylphenylamine with 4,5-dichloro-2-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine, and the product is obtained in high yield. The synthesis of this compound is relatively simple and has been well established in the literature.
科学研究应用
4,5-dichloro-N-(2,4-dimethylphenyl)-2-methylbenzenesulfonamide has been used extensively in scientific research to study the role of chloride transport in biological systems. It has been shown to inhibit the activity of chloride channels and transporters, which are involved in a variety of physiological processes such as cell volume regulation, acid-base balance, and synaptic transmission. This compound has been used to study the role of chloride transport in various tissues, including the brain, heart, and kidney.
属性
IUPAC Name |
4,5-dichloro-N-(2,4-dimethylphenyl)-2-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Cl2NO2S/c1-9-4-5-14(10(2)6-9)18-21(19,20)15-8-13(17)12(16)7-11(15)3/h4-8,18H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCSQEQQOOWNZLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2C)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Cl2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(4-Methoxy-2,5-dimethylphenyl)sulfonyl-methylamino]propanoic acid](/img/structure/B7499252.png)
![N-(5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-2-(2-propan-2-yl-1,3-thiazol-4-yl)acetamide](/img/structure/B7499258.png)



![(1,3-Dimethylpyrazolo[3,4-b]pyridin-5-yl)-pyrrolidin-1-ylmethanone](/img/structure/B7499304.png)
![5-bromo-N-tert-butyl-3-methyl-1-benzo[b]furan-2-carboxamide](/img/structure/B7499316.png)



![N'-[(E)-(2-chloroquinolin-3-yl)methylidene]pyridine-3-carbohydrazide](/img/structure/B7499348.png)

